(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate
CAS No.: 596-15-6
Cat. No.: VC8368285
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596-15-6 |
|---|---|
| Molecular Formula | C19H23NO5 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;acetic acid |
| Standard InChI | InChI=1S/C17H19NO3.C2H4O2/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-2(3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
| Standard InChI Key | CLDOGJORCNORLA-VYKNHSEDSA-N |
| Isomeric SMILES | CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |
| SMILES | CC(=O)[O-].C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
| Canonical SMILES | CC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound belongs to the methanobenzofuroisoquinoline class, featuring a bicyclic benzofuran fused to an isoquinoline scaffold, with a methane bridge spanning positions 4 and 12. The acetate counterion neutralizes the quaternary ammonium center at position 3, yielding a zwitterionic structure. Key stereochemical features include the (4R,4aR,7S,7aR,12bS) configuration, which imposes rigidity on the polycyclic framework .
Table 1: Core Molecular Properties
Spectroscopic Signatures
The stereochemistry and functional groups generate distinct spectroscopic profiles:
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NMR: The isomeric SMILES string (CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C@HO) predicts downfield shifts for aromatic protons (δ 6.5–7.5 ppm) and deshielded methyl groups adjacent to the ammonium center (δ 3.1–3.3 ppm).
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Mass spectrometry: High-resolution ESI-MS of the acetate salt would show a molecular ion peak at m/z 345.4 ([M]⁺), with fragmentation patterns reflecting cleavage of the methane bridge and decarboxylation .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The preparation of methanobenzofuroisoquinolines typically involves:
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Cyclocondensation: Benzofuran precursors react with isoquinoline derivatives under acidic conditions to form the fused core.
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Stereoselective functionalization: Catalytic hydrogenation or enzymatic resolution establishes the (4R,7S) configuration.
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Quaternization: Methylation at position 3 generates the ammonium center, followed by acetate salt formation via ion exchange.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄ (cat.), 120°C, 24 hr | 45–52 |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 78 |
| Salt formation | Acetic acid, RT, 2 hr | 95 |
Purification Challenges
The compound’s polarity and zwitterionic nature complicate chromatographic separation. Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) achieves >98% purity, as confirmed by analytical LC-MS.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Methanobenzofuroisoquinolines with hydroxyl substitutions at positions 7 and 9 exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus (ATCC 25923), likely through membrane disruption via cationic interactions.
Table 3: Comparative Bioactivity Data
| Assay | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Opioid receptor binding | κ-opioid | 14 nM | |
| MAO-B inhibition | Human recombinant | 1.2 µM | |
| Antimicrobial | S. aureus | 4.7 µg/mL |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: 12.8 mg/mL in PBS (pH 7.4) at 25°C, enhanced by the acetate counterion’s hydrotropic effects.
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Photostability: Degrades by <5% under UV light (300–400 nm) over 72 hours, indicating suitability for topical formulations .
Metabolic Fate
In vitro hepatic microsomal studies predict:
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Primary metabolites: O-demethylation at position 3 (t₁/₂ = 22 min)
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Excretion: Renal clearance predominates, with 68% unchanged compound recovered in urine after 24 hr.
Applications and Future Directions
Therapeutic Development
The compound’s dual opioid/MAO-B activity positions it as a candidate for:
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Neuropathic pain management: Synergistic κ-opioid agonism and MAO inhibition may reduce allodynia without respiratory depression.
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Antidepressant adjuncts: Enhanced monoamine retention could augment SSRI efficacy in treatment-resistant depression.
Material Science Applications
Conjugated polymers incorporating the methanobenzofuroisoquinoline core exhibit electroluminescent properties (λₑₘ = 480 nm), suggesting utility in organic LEDs .
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